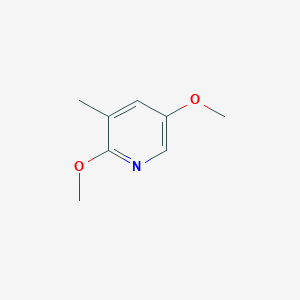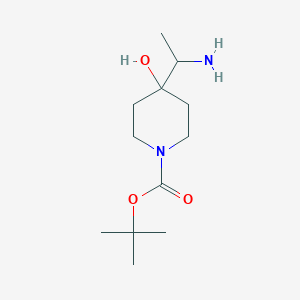
Benzene, 1,3-difluoro-2-(trimethylsilyl)-
Overview
Description
Benzene, 1,3-difluoro-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C9H12F2Si. This compound is characterized by the presence of two fluorine atoms and a trimethylsilyl group attached to a benzene ring. The incorporation of the trimethylsilyl group imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 1,3-difluoro-2-(trimethylsilyl)- can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the reaction of benzene with 1,3-difluoro-2-(trimethylsilyl)chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of benzene, 1,3-difluoro-2-(trimethylsilyl)- often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Types of Reactions:
Substitution Reactions: Benzene, 1,3-difluoro-2-(trimethylsilyl)- undergoes electrophilic aromatic substitution reactions, where the fluorine atoms or the trimethylsilyl group can be replaced by other substituents.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine (Cl2), bromine (Br2), and nitric acid (HNO3) are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzene, 1,3-difluoro-2-(trimethylsilyl)- involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The compound acts as an electron-rich aromatic system, facilitating the attack of electrophiles on the benzene ring.
Coupling Reactions: In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with the palladium catalyst, followed by transmetalation and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Benzene, 1,3-difluoro-2-(trimethylsilyl)- can be compared with other similar compounds such as:
Benzene, 1,3-difluoro-: This compound lacks the trimethylsilyl group, resulting in different reactivity and applications.
Benzene, 1,3-difluoro-2-(trimethylsilyl)-4-methyl-: The presence of an additional methyl group further modifies the chemical properties and reactivity of the compound.
This compound4-chloro-:
The uniqueness of benzene, 1,3-difluoro-2-(trimethylsilyl)- lies in the combination of fluorine atoms and the trimethylsilyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2Si/c1-12(2,3)9-7(10)5-4-6-8(9)11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXITAOLMMHTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC=C1F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 3-(aminomethyl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B3231885.png)
![tert-Butyl 1-(cyclopropylmethyl)-3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B3231890.png)
![tert-Butyl 10-oxo-7-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B3231894.png)
![3,7-Diazabicyclo[3.3.1]nonane-1-carboxylic acid, 3-methyl-7-(phenylmethyl)-](/img/structure/B3231901.png)



![Ethyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate](/img/structure/B3231935.png)


![2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid](/img/structure/B3231964.png)
![L-Tyrosine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-(triphenylmethyl)-](/img/structure/B3231967.png)
